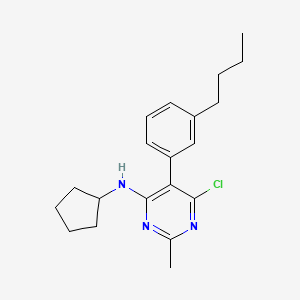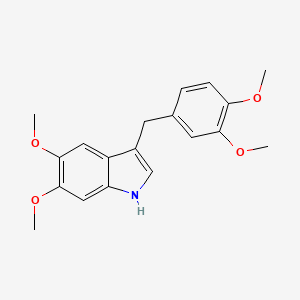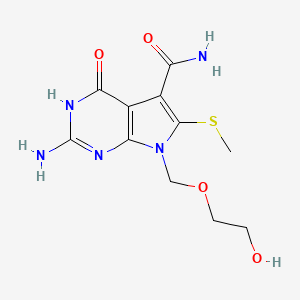![molecular formula C15H18N6O2 B12909901 2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol CAS No. 16208-02-9](/img/structure/B12909901.png)
2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol is a complex organic compound with the molecular formula C15H18N6O2 . This compound features a purine base, which is a fundamental component of nucleic acids, making it significant in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol typically involves the reaction of 6-amino-9H-purine with 4-(2-chloroethyl)phenylamine under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
2,2’-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,2’-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol involves its interaction with nucleic acids and proteins. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with DNA replication and transcription processes, making it a potential candidate for antiviral and anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-ethyl-L-valinate
- 2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl N-(benzyloxycarbonyl)-L-valinate
Uniqueness
2,2’-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol is unique due to its specific structure that combines a purine base with a phenyl imino diethanol moiety. This unique structure allows it to interact with biological molecules in ways that similar compounds cannot, providing distinct advantages in biochemical and pharmaceutical applications .
Propiedades
Número CAS |
16208-02-9 |
|---|---|
Fórmula molecular |
C15H18N6O2 |
Peso molecular |
314.34 g/mol |
Nombre IUPAC |
2-[4-(6-aminopurin-9-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C15H18N6O2/c16-14-13-15(18-9-17-14)21(10-19-13)12-3-1-11(2-4-12)20(5-7-22)6-8-23/h1-4,9-10,22-23H,5-8H2,(H2,16,17,18) |
Clave InChI |
IQHFRTZACDPHBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)

![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)


